1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16290529
Molecular Formula: C22H25N5O3S2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O3S2 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H25N5O3S2/c1-3-13(2)27-21(30)16(32-22(27)31)12-15-19(25-10-7-14(8-11-25)18(23)28)24-17-6-4-5-9-26(17)20(15)29/h4-6,9,12-14H,3,7-8,10-11H2,1-2H3,(H2,23,28)/b16-12- |
| Standard InChI Key | FDAJGGAAYXJVGT-VBKFSLOCSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Introduction
Molecular Identity and Structural Characterization
Chemical Composition and Nomenclature
The compound, with the systematic IUPAC name 1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide, has a molecular formula of C22H25N5O3S2 and a molecular weight of 471.6 g/mol. Its structure integrates three distinct heterocyclic systems:
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A thiazolidine-4-one core substituted with a 2-thioxo group and a sec-butyl side chain.
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A pyrido[1,2-a]pyrimidin-4-one scaffold fused to a pyridine ring.
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A piperidine-4-carboxamide moiety attached via a nitrogen atom.
The stereochemistry of the exocyclic double bond linking the thiazolidine and pyridopyrimidine systems is specified as Z-configuration, which influences molecular geometry and biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3S2 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
| PubChem CID | 5829839 |
Synthetic Methodology and Reaction Dynamics
Multi-Step Synthesis Strategy
The synthesis of this compound involves sequential condensation and cyclization reactions:
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Thiazolidinone Formation: Reacting 3-sec-butyl-2-thioxothiazolidin-4-one with an aldehyde precursor under basic conditions generates the thiazolidine-5-ylidene intermediate.
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Pyridopyrimidine Assembly: Condensation of the thiazolidinone with a 2-aminopyridine derivative in the presence of a Lewis acid (e.g., ZnCl2) yields the pyrido[1,2-a]pyrimidin-4-one core.
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Piperidine Carboxamide Incorporation: Nucleophilic substitution at the pyrimidine C2 position with piperidine-4-carboxamide completes the structure.
Critical reaction parameters include:
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Temperature: 80–110°C for cyclization steps.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
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Catalysts: Triethylamine or DBU for deprotonation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone formation | KOH, ethanol, reflux | 65–75 |
| Pyridopyrimidine cyclization | ZnCl2, DMF, 100°C | 50–60 |
| Piperidine coupling | Piperidine-4-carboxamide, DIPEA, DCM | 70–80 |
Structural Motifs and Biological Implications
Thiazolidine-4-one System
The 3-sec-butyl-2-thioxothiazolidin-4-one moiety is a pharmacophoric feature associated with antimicrobial and anti-inflammatory activity. The 2-thioxo group enhances electron delocalization, potentially improving binding to enzymatic targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .
Pyrido[1,2-a]pyrimidin-4-one Scaffold
This fused heterocycle contributes to kinase inhibition and DNA intercalation due to its planar aromatic system . Substituents at the C3 position (e.g., the thiazolidinone group) modulate selectivity for cancer-related targets like EGFR or VEGFR-2 .
Piperidine-4-carboxamide Side Chain
The piperidine ring enhances solubility via its basic nitrogen, while the carboxamide group participates in hydrogen bonding with biological targets, such as protease active sites.
Comparative Analysis with Structural Analogues
Ethyl Piperazine Derivative (VC16306236)
The related compound ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (C23H27N5O4S2, MW 501.6 g/mol) replaces the piperidine carboxamide with a piperazine ethyl carboxylate. This modification increases molecular weight but reduces hydrogen-bonding capacity, potentially altering pharmacokinetics.
Morpholinylpropylamino Analog (ChemSpider 4775258)
A derivative featuring a morpholinylpropylamino group at the pyrimidine C2 position (C24H31N5O3S2, MW 501.7 g/mol) demonstrates the impact of substituting the piperidine ring with a morpholine-containing side chain . The morpholine’s oxygen atom may improve water solubility but could reduce blood-brain barrier penetration .
Table 3: Structural and Pharmacokinetic Comparisons
| Compound | Molecular Weight | Key Substituent | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 471.6 | Piperidine-4-carboxamide | 2.8 |
| Ethyl Piperazine Derivative | 501.6 | Piperazine ethyl carboxylate | 3.1 |
| Morpholinylpropylamino Analog | 501.7 | Morpholinylpropylamino | 2.5 |
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